molecular formula C12H15N3O2S B7176864 N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B7176864
M. Wt: 265.33 g/mol
InChI Key: GPDNRIIZXIBSPA-UHFFFAOYSA-N
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Description

N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a compound that features a thiophene ring and an oxadiazole ring, both of which are known for their significant roles in medicinal chemistry. The presence of these heterocyclic structures often imparts unique biological activities, making such compounds valuable in various scientific research fields.

Properties

IUPAC Name

N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8(16)14-12(2,3)11-13-10(17-15-11)6-9-4-5-18-7-9/h4-5,7H,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDNRIIZXIBSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to the combination of the thiophene and oxadiazole rings, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, potentially leading to more diverse therapeutic applications.

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